Cochinchinone B

Description

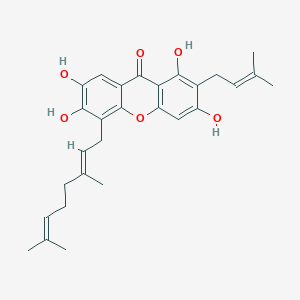

Structure

3D Structure

Properties

Molecular Formula |

C28H32O6 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,6,7-tetrahydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-19-25(31)22(30)13-20-27(33)24-23(34-28(19)20)14-21(29)18(26(24)32)11-9-16(3)4/h7,9-10,13-14,29-32H,6,8,11-12H2,1-5H3/b17-10+ |

InChI Key |

QRQRZDHZRAXLKZ-LICLKQGHSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C)C |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Cochinchinone B

Extraction and Chromatographic Isolation Methodologies from Cratoxylum cochinchinense Plant Parts

The isolation of Cochinchinone B is a multi-step process that begins with the extraction from various parts of the Cratoxylum cochinchinense plant, including the roots, twigs, stems, and leaves. nih.govsci-hub.runih.govnih.govnih.gov

The general procedure involves the following key stages:

Extraction : The air-dried and powdered plant material, such as the root bark (0.5 kg), is typically extracted with methanol (B129727) (20 L) at room temperature for an extended period, often around two weeks. frontiersin.org In other protocols, stems and leaves (22.3 kg) are extracted with 85% ethanol. nih.gov The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). frontiersin.org This step helps to separate compounds based on their solubility, with xanthones like this compound typically concentrating in the chloroform or ethyl acetate fractions. nih.govfrontiersin.org

Chromatographic Purification : The active fractions are subjected to a series of chromatographic techniques to isolate the individual compounds. This is a critical stage that often involves multiple steps:

Silica (B1680970) Gel Column Chromatography : The extract is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) and methanol. nih.govscirp.org This separates the compounds based on their polarity.

Sephadex LH-20 Column Chromatography : Fractions obtained from silica gel chromatography are often further purified using a Sephadex LH-20 column, typically with methanol as the eluent. frontiersin.orgresearchgate.net This technique separates molecules based on their size.

Preparative HPLC : For final purification, preparative high-performance liquid chromatography (HPLC) may be employed to yield the pure compound. nih.gov

Through these rigorous extraction and chromatographic procedures, this compound is isolated as a yellow solid. sci-hub.ru

Advanced Spectroscopic Characterization for Structural Assignment

Once isolated, the precise structure of this compound is elucidated using a suite of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from the molecular formula to the three-dimensional arrangement of atoms.

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. For this compound, this technique established the molecular formula as C₂₈H₃₂O₆. sci-hub.ru This formula is vital for calculating the degrees of unsaturation and provides the foundation for interpreting other spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to map out the carbon skeleton and the placement of protons.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound reveals key signals, including a hydrogen-bonded hydroxyl proton at δ 13.33 (s, 1-OH), and two isolated aromatic protons at δ 6.40 (s, H-4) and 7.48 (s, H-8). sci-hub.ru It also shows characteristic signals for a prenyl group and a geranyl group attached to the xanthone (B1684191) core. sci-hub.ru

¹³C NMR Spectroscopy : The carbon NMR spectrum confirms the presence of 28 carbon atoms, including the characteristic carbonyl carbon (C-9) of the xanthone core. researchgate.net

2D NMR Spectroscopy (COSY, HSQC, HMBC, ROESY) :

HMBC (Heteronuclear Multiple Bond Correlation) is particularly important for establishing the connectivity of the different structural units. For instance, correlations of the prenyl group's protons to carbons C-1, C-2, and C-3 confirm its position at C-2. sci-hub.ru Similarly, correlations from the geranyl group's protons to C-5, C-6, and C-4b place this larger substituent at the C-5 position. sci-hub.ru

ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. nih.gov

| Position | ¹³C (δC) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | 13.33 (s, 1-OH) | - |

| 2 | - | - | H-1' |

| 3 | - | - | H-1' |

| 4 | - | 6.40 (s) | - |

| 4b | - | - | H-1" |

| 5 | - | - | H-1" |

| 6 | - | - | H-1" |

| 8 | - | 7.48 (s) | - |

| 9 | 180.9 | - | - |

| Prenyl H-1' | - | 3.35 (d) | C-1, C-2, C-3 |

| Prenyl H-2' | - | 5.26 (br t) | - |

| Prenyl H-4' | - | 1.78 (s) | - |

| Prenyl H-5' | - | 1.66 (s) | - |

| Geranyl H-1" | - | 3.56 (d) | C-4b, C-5, C-6 |

| Geranyl H-2" | - | 5.26 (br t) | - |

Infrared (IR) spectroscopy is used to identify the main functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (O-H) groups around 3350 cm⁻¹ and a conjugated carbonyl (C=O) group at approximately 1640 cm⁻¹. sci-hub.ru These absorptions are indicative of the hydroxylated xanthone skeleton.

The presence of the xanthone chromophore in this compound is confirmed by its Ultraviolet-Visible (UV-Vis) spectrum. It typically displays absorption maxima (λmax) around 234, 268, 318, and 384 nm, which are characteristic of a 1,3,7-trioxygenated xanthone structure. researchgate.net

While specific ECD data for this compound is not extensively reported, this technique is crucial for determining the absolute configuration of chiral molecules. In studies of related enantiomeric xanthones, such as (+)- and (-)-cracochinxanthone A, also isolated from C. cochinchinense, experimental ECD spectra are compared with calculated spectra to definitively assign the R or S configuration at stereocenters. nih.govresearchgate.net This method would be applicable to determine the absolute stereochemistry of chiral centers in this compound or its derivatives if they exist as enantiomers.

X-ray Crystallography (for definitive structural and stereochemical confirmation, if available for this compound or close analogs)

While a specific single-crystal X-ray diffraction analysis for this compound has not been extensively reported in the available literature, the definitive three-dimensional structure and absolute stereochemistry of closely related analogs have been successfully determined using this technique. X-ray crystallography provides unambiguous proof of a molecule's spatial arrangement, which is crucial for understanding its biological activity.

For instance, the structures of cochinchinone I, a monoacetate derivative, and a dibrosylate derivative, all isolated from Cratoxylum cochinchinense, were confirmed by X-ray diffraction analysis. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed and accurate molecular model. The crystallographic data for these analogs serve as a valuable reference for confirming the structural assignments of other related compounds, including this compound, that share the same core scaffold.

In a related example, the absolute configuration of pruniflorone M, a compound with a similar chiral structure to some xanthones from Cratoxylum, was unequivocally determined by the single-crystal X-ray diffraction method. nih.gov This information can be used to infer the stereochemistry of related molecules by comparing their specific rotation values and other spectroscopic data. nih.gov The stereochemistry of a molecule can significantly influence its biological activity, making definitive determination by methods like X-ray crystallography essential. nih.gov

Structural Analogs and Derivatives of Cochinchinone B Within the Cratoxylum Genus

Overview of Known Cochinchinone Series (e.g., Cochinchinone A, C, D, G, I, J, K, L, M, P) and their Structural Relationship to Cochinchinone B

The cochinchinones represent a significant subgroup of xanthones found in Cratoxylum cochinchinense. They are characterized by a dibenzo-γ-pyrone skeleton, which is often elaborately decorated with hydroxyl, methoxy (B1213986), prenyl, and geranyl groups, and in some cases, rearranged into complex caged structures. nrct.go.thresearchgate.netsci-hub.ru

This compound itself is 1,3,6,7-tetrahydroxy-2-(3-methyl-2-butenyl)-5-(3,7-dimethyl-2,6-octadienyl)xanthone. sci-hub.ru Its structure features a simple prenyl group at the C-2 position and a geranyl side chain at C-5 on the xanthone (B1684191) core. sci-hub.ru The structural relationship between this compound and other members of the series is defined by variations in these side chains and modifications to the xanthone nucleus.

Cochinchinone A : Structurally similar to this compound, it is identified as 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-4-(3,7-dimethyl-2,6-octadienyl)xanthone. sci-hub.ru The key difference is the position of the geranyl group, which is at C-4 in Cochinchinone A compared to C-5 in this compound. sci-hub.ru It has been isolated from the roots, twigs, and stem bark of C. cochinchinense. nrct.go.thresearchgate.netbiocrick.com

Cochinchinone C and D : These compounds are part of a distinct subgroup known as caged-prenylated xanthones. researchgate.netsci-hub.ru In these molecules, the prenyl groups have undergone cyclization to form intricate, polycyclic cage-like structures. researchgate.netobolibrary.org Cochinchinone C, for example, possesses a complex cage formed by ether linkages involving the prenyl substituents. researchgate.netobolibrary.org Both have been isolated from the roots of C. cochinchinense. sci-hub.rubiocrick.com

Cochinchinone G, I, K, L, M, P : Research has identified several other cochinchinones, further expanding the structural diversity of this series. Cochinchinones E-G were isolated from the root, fruit, and twigs of C. cochinchinense. researchgate.net Cochinchinone I and K are also known isolates from this species. scilit.com Cochinchinone L has demonstrated notable antibacterial activity. rasayanjournal.co.in A new addition, Cochinchinone M, was isolated from the acetone (B3395972) extract of C. cochinchinense stem bark. researchgate.net The structure of Cochinchinone P was used as a reference for identifying the structure of a related compound, cratocochinone B. mdpi.com

**Table 1: Overview of Selected Cochinchinones from *Cratoxylum cochinchinense***

| Compound Name | Structural Class | Key Features | Source within Plant |

|---|---|---|---|

| Cochinchinone A | Prenylated Xanthone | Geranyl group at C-4. sci-hub.ru | Roots, Twigs, Stem Bark nrct.go.thresearchgate.netbiocrick.com |

| This compound | Prenylated Xanthone | Geranyl group at C-5. sci-hub.ru | Twigs nrct.go.th |

| Cochinchinone C | Caged-Prenylated Xanthone | Complex polycyclic cage structure. sci-hub.ruobolibrary.org | Roots sci-hub.rubiocrick.com |

| Cochinchinone D | Caged-Prenylated Xanthone | Complex polycyclic cage structure. researchgate.net | Roots sci-hub.ru |

| Cochinchinone G | Xanthone | Co-isolated with Cochinchinones E and F. researchgate.net | Root, Fruit, Twigs researchgate.net |

| Cochinchinone I | Xanthone | Isolated from C. cochinchinense. scilit.com | Not specified |

| Cochinchinone K | Xanthone | Isolated from C. cochinchinense. scilit.com | Not specified |

| Cochinchinone L | Xanthone | Noted for antibacterial properties. rasayanjournal.co.in | Not specified |

| Cochinchinone M | Xanthone | Isolated from stem bark. researchgate.netmarseille-nuisibles.fr | Stem Bark researchgate.netmarseille-nuisibles.fr |

| Cochinchinone P | Xanthone | Structurally related to cratocochinones. mdpi.com | Not specified |

Other Xanthone Analogs Co-isolated from Cratoxylum cochinchinense (e.g., dulcisxanthone B, β-mangostin, macluraxanthone, formoxanthone C, cratocochinones)

Beyond the cochinchinone series, Cratoxylum cochinchinense is a source of numerous other xanthone analogs that are often found alongside this compound. These compounds contribute to the rich phytochemical profile of the plant.

Dulcisxanthone B : This xanthone has been isolated from the twigs, stems, and leaves of C. cochinchinense. tandfonline.comresearchgate.netd-nb.info

β-mangostin : A well-known xanthone, β-mangostin is frequently isolated from C. cochinchinense. nrct.go.thsci-hub.rubiocrick.com It has been sourced from the roots and stems of the plant. sci-hub.runih.gov Its chemical formula is C25H28O6. researchgate.net

Macluraxanthone : This compound is another common xanthone constituent of C. cochinchinense roots. buu.ac.thsci-hub.ru

Formoxanthone C : Initially found in Cratoxylum formosum, this 1,3,5,6-tetraoxygenated xanthone has also been identified in C. cochinchinense. researchgate.netnih.gov It has been evaluated for its activity against various cancer cell lines. researchgate.netnih.gov

Cratocochinones : A newer series of xanthones, cratocochinones A–D, were isolated from the stems and leaves of C. cochinchinense. mdpi.comnih.gov Their discovery further illustrates the structural variety of xanthones within this species, with cratocochinone A being structurally similar to cochinchinone A, differing by the substitution of a 3-methylbut-3-en-2-ol group. mdpi.com Cratocochinone B is a methoxy derivative of cochinchinone P. mdpi.com

**Table 2: Selected Xanthone Analogs Co-isolated with this compound from *Cratoxylum cochinchinense***

| Compound Name | Structural Class | Source within Plant | Notes |

|---|---|---|---|

| Dulcisxanthone B | Xanthone | Twigs, Stems, Leaves tandfonline.comresearchgate.netd-nb.info | Frequently co-isolated with other xanthones. nrct.go.th |

| β-mangostin | Prenylated Xanthone | Roots, Stems sci-hub.runih.gov | A common xanthone in the Clusiaceae family. researchgate.netnih.gov |

| Macluraxanthone | Prenylated Xanthone | Roots buu.ac.thsci-hub.ru | Isolated alongside cochinchinones A and B. sci-hub.ru |

| Formoxanthone C | Tetraoxygenated Xanthone | Stems, Leaves researchgate.netnih.gov | Also found in Cratoxylum formosum. nih.gov |

| Cratocochinones (A-D) | Xanthone | Stems, Leaves mdpi.comnih.gov | Represent a novel series of xanthones from the plant. mdpi.comnih.gov |

Biological Activities and Mechanistic Investigations of Cochinchinone B in Vitro

Antioxidant Properties and Electrochemical Behavior

The antioxidant capabilities of Cochinchinone B have been a subject of scientific investigation, revealing its potential to counteract oxidative stress. These studies have primarily focused on its ability to scavenge free radicals and its electrochemical properties, which provide insights into its antioxidant mechanism.

This compound has demonstrated notable free radical scavenging activity in various in vitro assays. A key method used to evaluate this property is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical is measured by a decrease in absorbance.

Research has shown that this compound is one of several xanthones isolated from Cratoxylum cochinchinense that exhibits strong free radical scavenging activity. stuartxchange.org The potency of this activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Xanthones

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.12 |

| Dulcisxanthone B | 24.81 |

| ß-mangostin | 22.97 |

| Cudratricusxanthone E | 23.51 |

| Trolox (Standard) | 23.27 |

This table presents the DPPH radical scavenging activity of this compound in comparison to other xanthones and the standard antioxidant, Trolox. The data is sourced from studies on xanthones isolated from Cratoxylum cochinchinense and Cratoxylum formasum.

Electrochemical methods, such as cyclic voltammetry, have been employed to investigate the redox-active nature of this compound and its correlation with antioxidant activity. Cyclic voltammetry provides information on the oxidation and reduction potentials of a compound, which are indicative of its ability to donate or accept electrons.

Studies have revealed a correlation between the electrochemical behavior of xanthones and their antioxidant activity as determined by assays like the DPPH test. stuartxchange.org this compound, along with other active xanthones, displays lower oxidation potentials, which signifies a greater ease of electron donation to neutralize free radicals. stuartxchange.org The results from cyclic voltammetry are consistent with the findings from DPPH assays, confirming the potent antioxidant capacity of this compound. stuartxchange.org

Table 2: Electrochemical Properties of Selected Xanthones

| Compound | Oxidation Potential (V) |

|---|---|

| This compound | 0.56-0.65 |

| Dulcisxanthone B | 0.56-0.65 |

| ß-mangostin | 0.56-0.65 |

| Cudratricusxanthone E | 0.56-0.65 |

This table displays the oxidation potentials of this compound and other xanthones as determined by cyclic voltammetry. The lower oxidation potential is indicative of a higher antioxidant capacity. Data is based on research investigating the electrochemical behaviors of xanthones from Cratoxylum cochinchinense and Cratoxylum formasum.

The antioxidant potency of xanthones, including this compound, is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the xanthone (B1684191) core. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

Structure-activity relationship studies have indicated that the presence of a hydroxyl group at the C-6 position of the xanthone skeleton plays a crucial role in the antioxidant power. stuartxchange.org This structural feature is present in this compound and other xanthones that exhibit strong free radical scavenging activity. stuartxchange.org The arrangement and number of these phenolic moieties influence the compound's ability to participate in hydrogen atom transfer and single-electron transfer, which are the primary mechanisms of free radical scavenging.

Anti-Inflammatory Effects in Cellular Models

In addition to its antioxidant properties, this compound has been investigated for its potential anti-inflammatory effects. These studies often utilize cellular models to explore the compound's ability to modulate inflammatory responses.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the inhibition of NO production is a key target for anti-inflammatory agents. This compound has been evaluated for its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW 264.7 cells.

Research has demonstrated that xanthones isolated from Cratoxylum cochinchinense, including this compound, show remarkable inhibitory effects on NO production in these cells. sciprofiles.comnih.govnih.gov The IC50 values for this inhibitory activity have been determined, indicating the concentration at which the compound reduces NO production by 50%.

Table 3: Inhibition of Nitric Oxide Production by Xanthones in LPS-Stimulated RAW 264.7 Cells

| Compound Group | IC50 Range (µM) |

|---|---|

| Xanthones from C. cochinchinense (including this compound) | 0.68 - 10.27 |

| Xanthones from C. cochinchinense (another study including this compound) | 0.86 - 18.36 |

This table summarizes the IC50 values for the inhibition of nitric oxide production by groups of xanthones, including this compound, isolated from Cratoxylum cochinchinense. The data is derived from studies evaluating the anti-inflammatory effects of these compounds. sciprofiles.comnih.govnih.gov

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key cellular signaling pathways that regulate the expression of pro-inflammatory genes. While this compound has shown potent anti-inflammatory activity through the inhibition of nitric oxide production, the specific cellular signaling pathways it modulates have not been extensively detailed in the available scientific literature.

Generally, anti-inflammatory agents are known to target pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are crucial in the inflammatory response triggered by stimuli like LPS in macrophages. However, specific studies elucidating the detailed mechanism of action of this compound on these particular pathways are not yet prominent in the reviewed literature.

Anti-Microbial Properties (Non-Clinical Focus)

This compound, a xanthone isolated from plants of the Cratoxylum genus, has been the subject of various in vitro studies to determine its antimicrobial potential. These investigations have explored its efficacy against a range of bacterial, fungal, and parasitic pathogens.

Research into the antibacterial properties of xanthones from Cratoxylum cochinchinense has revealed a broad spectrum of activity, particularly against Gram-positive bacteria. While studies specifically detailing the activity of this compound are part of a larger body of work on related compounds from the same source, the general findings for cochinchinones and other xanthones indicate significant potential.

For instance, various xanthones isolated from the fruits, roots, and twigs of C. cochinchinense, including cochinchinone A, have demonstrated strong antibacterial activities towards Staphylococcus aureus and methicillin-resistant S. aureus (MRSA SK1), with minimum inhibitory concentration (MIC) values ranging from 16 to 128 µg/mL. researchgate.net Isocudraniaxanthone B was identified as one of the most potent compounds against these strains, with a MIC value of 16 µg/mL. researchgate.net Another related compound, cochinchinone M, showed moderate activity against S. aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium, all with a MIC value of 64 µg/ml. ub.ac.id Cratoxylone, also from C. cochinchinense, exhibited strong action against Micrococcus luteus, Bacillus cereus, and Staphylococcus epidermidis with a MIC of 8 µg/ml for all three. ub.ac.id

The activity of these related xanthones provides a strong rationale for the continued investigation of this compound as a potential antibacterial agent.

Interactive Data Table: Antibacterial Activity of Xanthones from Cratoxylum cochinchinense

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Cochinchinone A | S. aureus, MRSA SK1 | 16 - 128 | researchgate.net |

| Isocudraniaxanthone B | S. aureus, MRSA SK1 | 16 | researchgate.net |

| Cochinchinone M | B. subtilis, S. aureus, E. coli, S. typhimurium | 64 | ub.ac.id |

| Cratoxylone | M. luteus, B. cereus, S. epidermidis | 8 | ub.ac.id |

| Cratoxylone | B. subtilis | 64 | ub.ac.id |

| Cratoxylone | E. coli, S. typhimurium, P. aeruginosa | 64 - 128 | ub.ac.id |

The antifungal properties of xanthones from Cratoxylum cochinchinense have also been evaluated. Notably, Alfa-mangostin and macluraxanthone, isolated from the dichloromethane (B109758) resin extract of the plant, have shown strong activity against the fungal pathogen Candida albicans. researchgate.net This highlights the potential of the chemical class to which this compound belongs to act against fungal infections.

A significant area of investigation for cochinchinones has been their activity against the malaria parasite, Plasmodium falciparum. Several related compounds have demonstrated potent antiplasmodial effects in vitro. Cochinchinone C, isolated from the roots of C. cochinchinense, showed antimalarial activity against P. falciparum with an IC50 value of 2.6 µg/ml (6.3 µM). researchgate.nethuji.ac.ilnih.gov Other xanthones from the same plant, such as 5-O-methylcelebixanthone, celebixanthone, and β-mangostin, were also effective, with IC50 values of 3.2, 4.9, and 7.2 µg/mL, respectively. researchgate.netnih.gov Vismione B, another compound from C. cochinchinense fruits, exhibited even higher activity with an IC50 of 0.66 µg/mL against P. falciparum. nih.gov More recently, Cochinchinone D was found to have an IC50 value of 4.79 µM against P. falciparum. researchgate.net

The precise molecular mechanism of antimicrobial action for this compound has not been fully elucidated. However, studies on related xanthones suggest potential modes of action. For bacterial pathogens, the activity of xanthones is often attributed to their ability to disrupt cell membrane integrity and function. For parasitic pathogens like Plasmodium falciparum, caged xanthones such as Cochinchinone D are thought to exert their antimalarial effects by inhibiting key enzymes within the parasite's food vacuole, such as plasmepsin-II, falcipain-3, and M1-alanyl aminopeptidase. researchgate.net The presence of aziridinyl groups in some quinone structures, which share some structural similarities with xanthones, has been linked to increased antiplasmodial activity, possibly through DNA alkylation after reduction within the parasite. nih.gov

Modulation of Cellular Proliferation and Apoptosis in Non-Clinical Models

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. A study evaluating two new xanthones, cratochinone A and cratochinone B (this compound), found that this compound showed significant cytotoxic effects against five human cancer cell lines: KB (oral cancer), HeLa S-3 (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and Hep G2 (liver cancer). scilit.comresearchgate.net The half-maximal inhibitory concentration (IC50) values were in the range of 0.91–9.93 μM. scilit.comresearchgate.net

The cytotoxic activity of other cochinchinones and related xanthones has also been extensively documented. Cochinchinone C exhibited cytotoxicity against the NCI-H187 human lung cancer cell line with an IC50 value of 2.3 µg/mL. researchgate.net A range of other xanthones from C. cochinchinense, including celebixanthone, cochinchinone A, α-mangostin, and β-mangostin, also showed cytotoxicity against the NCI-H187 cell line with IC50 values ranging from 0.65 to 5.2 µg/ml. nih.gov Furthermore, cochinchinone C, along with β-mangostin, isocudraniaxanthone B, and celebixanthone, suppressed the growth of human epidermoid carcinoma (A431) and SkBr3 breast cancer cell lines. ub.ac.id

These findings underscore the potential of this compound and its structural analogs as lead compounds for the development of novel anticancer agents. The broad-spectrum cytotoxicity across multiple cancer cell lines suggests a mechanism that may target fundamental processes of cell proliferation and survival.

Interactive Data Table: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cancer Cell Line | Cell Line Type | IC50 / ED50 | Reference |

| This compound | KB | Oral Cancer | 0.91 - 9.93 µM | scilit.comresearchgate.net |

| This compound | HeLa S-3 | Cervical Cancer | 0.91 - 9.93 µM | scilit.comresearchgate.net |

| This compound | HT-29 | Colon Cancer | 0.91 - 9.93 µM | scilit.comresearchgate.net |

| This compound | MCF-7 | Breast Cancer | 0.91 - 9.93 µM | scilit.comresearchgate.net |

| This compound | Hep G2 | Liver Cancer | 0.91 - 9.93 µM | scilit.comresearchgate.net |

| Cochinchinone A | HT-29 | Colon Cancer | 16.1 µM (ED50) | nih.gov |

| Cochinchinone A | NCI-H187 | Lung Cancer | 0.65 - 5.2 µg/ml | nih.gov |

| Cochinchinone C | NCI-H187 | Lung Cancer | 2.3 µg/mL | researchgate.net |

| Cochinchinone C | A431 | Epidermoid Carcinoma | 2.01 µg/ml | ub.ac.id |

| Cochinchinone C | SkBr3 | Breast Cancer | 1.54 - 12.24 µg/ml | ub.ac.id |

| Celebixanthone | NCI-H187 | Lung Cancer | 0.65 - 5.2 µg/ml | nih.gov |

| β-mangostin | NCI-H187 | Lung Cancer | 0.65 - 5.2 µg/ml | nih.gov |

| α-mangostin | NCI-H187 | Lung Cancer | 0.65 - 5.2 µg/ml | nih.gov |

| α-mangostin | HT-29 | Colon Cancer | 4.1 µM (ED50) | nih.gov |

Induction of Apoptotic Pathways

Current research has not specifically detailed the mechanisms by which this compound induces apoptosis, particularly concerning TNF-α–dependent pathways and the direct activation of caspase-8. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The extrinsic apoptotic pathway is typically initiated by the binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α), to their corresponding cell surface receptors. nih.gov This binding event leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, most notably caspase-8. nih.govfrontiersin.org Activated caspase-8 can then trigger a cascade of effector caspases, such as caspase-3, which execute the final stages of cell death. frontiersin.org While studies on xanthones isolated from Cratoxylum cochinchinense have noted activities like cytotoxicity, specific investigations into this compound's role in the TNF-α/caspase-8 axis are not yet available in the reviewed literature.

Receptor and Intracellular Pathway Modulation

The interaction of this compound with various receptors and intracellular signaling pathways is an area of active investigation, though specific data for this compound across multiple pathways remains limited.

NF-κB Downregulation: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. nih.govnih.gov Its constitutive activation is linked to many chronic inflammatory diseases and cancers. While the direct inhibitory effect of this compound on NF-κB has not been fully elucidated, a study on various xanthones from the stems of Cratoxylum cochinchinense evaluated their potential to inhibit NF-κB p65. In this study, another xanthone, 1,3,7-trihydroxy-2,4-diisoprenylxanthone, was identified as the most potent inhibitor with a half-maximal inhibitory concentration (IC50) of 2.9 μM. nih.govnih.gov Data for this compound was not specified in this context.

PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. nih.govmdpi.com Dysregulation of this pathway is a common feature in many human cancers. nih.govmdpi.com While numerous natural compounds are known to target and inhibit the PI3K/AKT/mTOR signaling cascade, specific studies detailing the inhibitory activity of this compound on this pathway are not currently available in the scientific literature.

Other Pathways (RXR-α, WNT, Notch, JAK-STAT, mTOR): The modulation of other significant pathways, including the Retinoid X Receptor-α (RXR-α), WNT, Notch, JAK-STAT, and mTOR pathways by this compound has not been specifically reported. These pathways are fundamental in regulating diverse cellular processes from development to immunity, and their dysregulation is implicated in various diseases. frontiersin.orgnih.govnih.govfrontiersin.org Similarly, interactions with key mutation targets such as Adenomatous Polyposis Coli (APC) and Low-density Lipoprotein Receptor-related Protein 1B (LRP1B) by this compound have not been documented.

Structure-Activity Relationships in Cell Proliferation Modulation

The unique chemical structure of this compound, a prenylated and geranylated xanthone, is fundamental to its biological activity. The structure-activity relationship (SAR) for xanthones suggests that the presence, number, and position of isoprenoid (prenyl and geranyl) units and hydroxyl groups significantly influence their cytotoxic and anti-proliferative effects. mdpi.com

Studies on xanthones from Cratoxylum species indicate that these side chains and hydroxylations are key determinants of bioactivity. mdpi.com For instance, research on the closely related compound, Cochinchinone A, found that chemical modifications such as acetylation, benzoylation, or methylation did not enhance its cytotoxicity against HT-29 human colon cancer cells. nih.govnih.gov This suggests that the natural arrangement of functional groups is crucial for its activity. Furthermore, investigations into the α-glucosidase inhibitory activity of xanthones from a related species, Cratoxylum formosum, revealed that the addition of a hydroxyl group to the prenyl or geranyl units could reduce the compound's efficacy. nih.govmdpi.com While this finding is related to enzyme inhibition, it underscores the sensitivity of the biological activity of xanthones to minor structural changes in the isoprenoid side chains. The antioxidant effects of xanthones, which can contribute to their influence on cell proliferation, are also affected by the number and position of phenolic hydroxyl groups. mdpi.com

Enzyme Inhibitory Activities (Beyond Direct Cell-based Assays)

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia. nih.govnih.gov Xanthones isolated from the roots of Cratoxylum cochinchinense have been reported to possess significant inhibitory potential against α-glucosidase. frontiersin.orgnih.gov Studies on compounds from the related species Cratoxylum formosum have shown that xanthones are potent α-glucosidase inhibitors, with many exhibiting IC50 values below 50 μM. nih.govmdpi.com Although specific IC50 values for this compound are not detailed in the currently reviewed literature, the strong activity of related xanthones suggests its potential in this area. For example, the structurally similar Cochinchinone A has been identified as a potential α-glucosidase inhibitor. nih.gov

Anti-HIV-1 Reverse Transcriptase Activity

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is an essential enzyme for viral replication, converting the viral RNA genome into DNA. nih.govscielo.br It remains a critical target for antiretroviral therapies. Several xanthones isolated from the stems and leaves of Cratoxylum cochinchinense have demonstrated significant anti-HIV-1 RT activity. nih.gov In one study, a compound identified as this compound exhibited notable anti-HIV activity with a half-maximal effective concentration (EC50) of 0.88 ± 0.06 μM and a low cytotoxicity (CC50 > 200.00 μM), resulting in a high selectivity index (SI) of over 227.27. nih.gov

Table 1: Anti-HIV-1 Reverse Transcriptase Activity of this compound

| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| This compound | 0.88 ± 0.06 | >200.00 | >227.27 |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Data sourced from nih.gov.

Comparative Analysis of Cochinchinone B with Other Xanthones

Differences in Biological Profiles and Potency Compared to Other Isolated Xanthones

Cochinchinone B, isolated from plants like Cratoxylum cochinchinense, is primarily recognized for its antioxidant properties. vulcanchem.comzfin.org In a DPPH radical scavenging assay, this compound demonstrated strong antioxidant activity, with a reported IC₅₀ value of 15.12 µM. nrct.go.thtci-thaijo.org This potency is comparable to other xanthones isolated from the same source, such as β-mangostin (IC₅₀ = 22.97 µM), cudratricusxanthone E (IC₅₀ = 23.51 µM), and dulcisxanthone B (IC₅₀ = 24.81 µM). nrct.go.th In contrast, its structural relative, Cochinchinone A, was found to be inactive in the same antioxidant assay at concentrations up to 100 µM. nrct.go.th

In the realm of cytotoxicity, while specific data for this compound is limited, comparisons can be drawn from its analogs. Cochinchinone A has shown moderate cytotoxicity against HT-29 human colon cancer cells with an ED₅₀ value of 16.1 μM. vulcanchem.comnih.gov However, this is significantly less potent than α-mangostin, a well-studied xanthone (B1684191) that exhibited an ED₅₀ of 4.1 μM against the same cell line. vulcanchem.comnih.gov α-Mangostin has demonstrated broad and potent cytotoxic effects across numerous cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, SKBR-3) with IC₅₀ values ranging from 7.46 to 11.37 µM. frontiersin.orgd-nb.info Another compound, cratochinone B (a different compound from this compound), also showed significant cytotoxic effects against various cell lines with IC₅₀ values between 0.91 and 9.93 μM. buu.ac.th

The antibacterial profiles of xanthones also show significant variation. Isocudraniaxanthone B was identified as the most potent antibacterial agent from C. cochinchinense against S. aureus and MRSA SK1, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. researchgate.netupm.edu.my In comparison, Cochinchinone A has been noted for its strong activity against P. aeruginosa. researchgate.netrasayanjournal.co.in α-Mangostin also displays broad-spectrum antimicrobial activity, with MIC values between 1 and 2 μg/mL against several Gram-positive bacteria and C. albicans. researchgate.net

Other xanthones exhibit distinct biological activities. Garcinone C is recognized for its anti-inflammatory and cytotoxic effects, inhibiting the viability of nasopharyngeal carcinoma cells. medchemexpress.comcaltagmedsystems.co.ukbiocat.com Garcinone D has been studied for its neuroprotective activities, including promoting neural stem cell proliferation and mitigating oxidative injury. nih.gov

Structural Determinants for Specific Activities within the Xanthone Class

The diverse biological activities of xanthones are intrinsically linked to their chemical structures. mdpi.com The dibenzo-γ-pyrone nucleus is the fundamental scaffold, but the nature, number, and position of various substituents are critical in defining the specific bioactivity and potency of each compound. mdpi.comnih.gov

Key structural features that govern the activity of xanthones include:

Hydroxylation: The presence and placement of hydroxyl (-OH) groups are crucial. pandawainstitute.com It has been reported that hydroxyl groups are critical for anticancer activity. pandawainstitute.com Specifically, hydroxylation at positions C-1, C-3, and C-6 is often associated with enhanced biological activity. mdpi.comresearchgate.net For instance, the strong antioxidant power of this compound and related compounds has been attributed to the presence of a hydroxyl group at the C-6 position. nrct.go.thtci-thaijo.org The cytotoxic activity of xanthones does not necessarily increase with the number of hydroxyl groups, indicating that the position of these groups is a more significant determinant of activity. nih.govijcea.org

Prenylation: The attachment of isoprenoid side chains, such as prenyl or geranyl groups, is a common modification that often enhances biological activities. mdpi.comeurekaselect.com Prenylation generally increases the lipophilicity of the xanthone molecule, which can improve its interaction with biological membranes. nih.gov Structure-activity relationship (SAR) studies show that the position of these prenyl groups significantly influences cytotoxicity. eurekaselect.comingentaconnect.com For example, an isoprenyl group at C-8, combined with hydroxyl groups at C-1, C-3, and C-6, is associated with potent CDK4 inhibitory activity in α-mangostin. researchgate.net The anti-proliferative activity of xanthones is substantially influenced by the position and number of attached prenyl groups. eurekaselect.com this compound possesses both a prenyl group at C-2 and a geranyl group at C-5, a complex substitution pattern that contributes to its specific biological profile. zfin.org

Other Modifications: The presence of other functional groups, such as methoxy (B1213986) groups, or the formation of additional rings (e.g., furan (B31954) or pyran rings) fused to the xanthone core, also modulates bioactivity. mdpi.comnih.gov For example, methylation of the hydroxyl groups on α-mangostin was found to reduce its cytotoxic activity, whereas acetylation slightly increased it. nih.govnih.gov This highlights that even minor structural changes can lead to significant differences in biological potency and profile.

Advanced Methodologies for Analysis and Quantification of Cochinchinone B in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based Metabolic Profiling and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of Cochinchinone B in biological samples. Its high resolution and specificity allow for precise measurement even at low concentrations, making it ideal for pharmacokinetic studies.

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of this compound in rat plasma. This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions. The method demonstrates excellent linearity, precision, and accuracy, making it robust for pharmacokinetic applications. The specific parameters for this validated method are detailed in the table below.

Table 1: UPLC-MS/MS Parameters for the Quantification of this compound

| Parameter | Specification |

|---|---|

| Chromatography System | UPLC |

| Analytical Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | m/z 489.2 → 205.1 |

| MRM Transition (Internal Standard) | m/z 415.2 → 121.1 (Wogonin) |

| Linear Range | 2.0–2000 ng/mL |

This methodology is not only crucial for quantifying the parent compound but also forms the basis for metabolic profiling. By analyzing samples using high-resolution mass spectrometry (e.g., Q-TOF-MS), metabolites of this compound can be identified through the detection of specific mass shifts corresponding to biochemical transformations like hydroxylation, demethylation, or conjugation.

High-Throughput Screening Methodologies for Biological Activity Assessment and Target Identification

High-throughput screening (HTS) enables the rapid evaluation of large libraries of compounds for specific biological activities. mtak.hu For a natural product like this compound, HTS is instrumental in broadly assessing its therapeutic potential and elucidating its mechanism of action. HTS assays can be designed to measure various biological endpoints, including enzyme inhibition, receptor binding, gene expression changes, and cytotoxicity against cancer cell lines. researchgate.net Given that xanthones, the chemical class to which this compound belongs, are known for a wide range of pharmacological activities including antioxidant, anti-inflammatory, and antitumor effects, HTS provides an efficient means to test this compound across a diverse panel of these assays. scispace.commdpi.com

Target identification, a critical step to understand how a compound exerts its effects, can be approached using bioassay-guided fractionation. nih.govnih.gov In this strategy, a crude plant extract is separated into fractions using chromatography. Each fraction is then tested for a specific biological activity. The most active fractions are subjected to further separation, and the process is repeated until a pure, active compound like this compound is isolated. This approach directly links the compound to a measurable biological effect. Once the active compound is identified, modern target deconvolution methods, such as affinity chromatography-mass spectrometry or computational target prediction, can be employed to pinpoint the specific molecular targets, like proteins or enzymes, with which this compound interacts.

Advanced Chromatographic Techniques for Separation and Purification Optimization

The isolation of this compound from its natural source, such as the resin of Dracaena cochinchinensis, is a complex process that requires a multi-step chromatographic strategy to achieve the high degree of purity necessary for pharmacological studies. nih.gov This process typically involves a series of chromatographic techniques, each exploiting different physicochemical properties of the compound and the surrounding matrix components.

The typical purification workflow is as follows:

Silica (B1680970) Gel Column Chromatography : The crude extract is first subjected to silica gel column chromatography. This is a form of normal-phase chromatography where compounds are separated based on their polarity. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) mixture) is used to elute the compounds from the column. Nonpolar impurities are washed out first, followed by compounds of increasing polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

Sephadex LH-20 Column Chromatography : Fractions enriched with this compound are often further purified using Sephadex LH-20. This is a size-exclusion and partition chromatography medium that is particularly effective for separating small organic molecules like xanthones and flavonoids from pigments and other polymeric impurities. researchgate.net Using a solvent such as methanol (B129727), compounds are separated based on their molecular size and their interactions with the gel matrix.

Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification step to obtain highly pure this compound typically employs semi-preparative HPLC. This technique offers higher resolution than the previous column chromatography steps. A reversed-phase C18 column is commonly used, and compounds are separated based on their hydrophobicity using a mobile phase, such as a methanol-water or acetonitrile-water gradient. The elution is monitored by a UV detector, and the specific peak corresponding to this compound is collected, yielding the compound with a purity often exceeding 98%.

This combination of orthogonal chromatographic techniques is essential for navigating the complexity of natural product extracts to isolate pure this compound.

Future Research Directions and Research Applications of Cochinchinone B

Further Elucidation of Novel Molecular Targets and Pathways In Vitro

While initial studies have linked Cochinchinone B to the induction of apoptosis through TNF-α-dependent pathways and the antagonism of NF-κB, its full spectrum of molecular interactions remains largely to be explored. researchgate.netaacrjournals.org Future in vitro research is critical for identifying novel protein targets and delineating the specific signaling cascades it modulates.

One promising avenue of research is the detailed investigation of its role in the tRXR-α survival pathway. aacrjournals.org this compound, also referred to as CF31 in some studies, has been shown to suppress the activation of the PI3K/AKT pathway by interfering with the interaction between truncated retinoid X receptor-alpha (tRXR-α) and the p85α subunit of PI3K. aacrjournals.org This converts the TNF-α signal from one of survival to one of apoptosis, particularly in cancer cells. aacrjournals.org Further studies are warranted to explore this mechanism in a wider range of cancer cell lines and to identify other potential binding partners within this pathway.

Extracts from Cratoxylum cochinchinense, a natural source of this compound, have been shown to influence a multitude of signaling pathways in liver cancer cells, including the ErbB, TGF-β, WNT, Notch, JAK-STAT, mTOR, VEGF, and p53 pathways. utar.edu.my This suggests that this compound itself may have a broad inhibitory profile. Future research should aim to deconstruct the effects of the whole extract to pinpoint the specific contributions of this compound to the modulation of these pathways. Other xanthones isolated from Cratoxylum species have demonstrated inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are relevant targets for metabolic diseases. researchgate.net Investigating whether this compound shares these activities could open new therapeutic applications.

| Potential Molecular Target/Pathway | Associated Disease/Process | Key Findings & Future Directions | References |

| tRXR-α/PI3K/AKT Pathway | Cancer | This compound (CF31) inhibits the tRXR-α–p85α interaction, suppressing AKT activation and inducing apoptosis. Future work should validate this in diverse cancer models. | aacrjournals.org |

| NF-κB Pathway | Cancer, Inflammation | This compound has been reported to have an antagonizing effect on NF-κB. Further studies are needed to elucidate the precise mechanism of inhibition. | researchgate.net |

| Adenomatous Polyposis Coli (APC) | Colorectal Cancer | Molecular docking studies predict a strong binding affinity. In vitro validation is required to confirm this interaction and its effect on the WNT signaling pathway. | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | Other xanthones from Cratoxylum inhibit PTP1B. This compound should be screened for similar activity. | researchgate.net |

| EGFR-Tyrosine Kinase | Cancer | Some related xanthones show inhibitory activity. This presents a potential target for this compound to be explored. | researchgate.net |

Computational Chemistry and Molecular Docking Studies for Predictive Target Binding and Lead Optimization

Computational chemistry and molecular docking are powerful tools for accelerating drug discovery by predicting the interactions between small molecules and protein targets. nih.govbioscipublisher.combohrium.com These in silico methods allow for the rapid screening of large compound libraries against known protein structures, providing insights into binding affinity and potential mechanisms of action before undertaking resource-intensive laboratory experiments. plos.org

Molecular docking studies have already highlighted the potential of this compound to interact with key therapeutic targets. In one study, virtual screening of a natural product database identified this compound as having a high binding score to the tumor suppressor protein Adenomatous Polyposis Coli (APC), which is frequently mutated in colorectal cancer. nih.gov The analysis suggested a potential intervention for diseases associated with APC mutations. nih.gov Another computational study predicted that this compound could bind effectively to the main protease (Mpro) of the SARS-CoV-2 virus, identifying it as a potential therapeutic candidate against COVID-19. nih.gov

Future computational work should expand upon these initial findings. Molecular dynamics simulations can be employed to analyze the stability of the predicted this compound-protein complexes over time, providing a more dynamic picture of the interaction. nih.gov Furthermore, these computational models can be used for lead optimization. By systematically modifying the functional groups on the this compound scaffold in silico (e.g., the prenyl and geranyl groups), researchers can predict how these changes might affect binding affinity and selectivity. This predictive power can guide the synthesis of new, more potent, and selective analogs, streamlining the drug development process. bohrium.com

| Target Protein | Disease Context | Computational Method | Key Findings & Future Directions | References |

| Adenomatous Polyposis Coli (APC) | Colorectal Cancer | Molecular Docking | Identified from a natural product library with a high docking score, suggesting a strong potential interaction. Requires experimental validation. | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Molecular Docking | Predicted to be a potential inhibitor of the viral protease. Further in vitro enzymatic assays and antiviral studies are needed. | nih.gov |

Development of Advanced Analytical Techniques for Trace Analysis and Comprehensive Metabolomics of Cratoxylum Species

The advancement of analytical chemistry is crucial for both quality control of natural products and for understanding their metabolic fate. For this compound and other constituents of Cratoxylum species, developing robust and sensitive analytical methods is a key research direction. sysrevpharm.orgnih.gov

Comprehensive metabolomic profiling of Cratoxylum species using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for understanding the chemical diversity within the genus. researchgate.netmdpi.com Studies have already shown that the chemical profiles of the leaves, roots, and stems of Cratoxylum formosum ssp. pruniflorum differ significantly, with xanthones like Cochinchinone A and α-mangostin being major constituents of the roots and stems. researchgate.net Further development of these LC-MS methods, potentially incorporating tandem mass spectrometry (MS/MS), will allow for more precise identification and quantification of this compound and related compounds in various plant tissues and extracts. utar.edu.my

Beyond profiling the plant source, there is a need for methods capable of trace analysis in biological matrices. A high-performance liquid chromatography (HPLC) method has been successfully developed to determine the concentration of this compound and other metabolites in rat urine. researchgate.net This is a critical step for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound. Future research should focus on refining these methods to achieve even lower detection limits and adapting them for use in other biological samples, such as plasma and tissues, to build a complete picture of how this compound behaves in a biological system.

Design and Synthesis of Chemical Probes and Tools based on this compound Scaffold for Chemical Biology Research

Chemical probes are indispensable tools in chemical biology, designed to identify and study the targets of bioactive molecules within a complex cellular environment. nih.govchemicalprobes.org A typical probe consists of three key elements: a ligand scaffold that selectively binds to the target protein, a reporter tag (like a fluorophore or an affinity tag such as biotin) for detection and isolation, and a reactive group for covalent attachment to the target. frontiersin.org

The this compound structure represents an excellent scaffold for the design and synthesis of novel chemical probes. To date, no such probes have been reported, presenting a significant opportunity for future research. A potential synthetic strategy would involve a modular approach, where the this compound core is functionalized with a reporter and a reactive group. frontiersin.org For instance, a terminal alkyne handle could be installed on one of the side chains, allowing for "click chemistry" ligation to a variety of reporter tags. rsc.org A photoreactive group, such as a diazirine or benzophenone (B1666685), could also be incorporated to enable photo-affinity labeling, where UV light is used to trigger covalent cross-linking between the probe and its binding partner. rsc.org

The development of a this compound-based chemical probe would enable powerful experimental applications. These probes could be used in cell lysates or live cells to pull down and identify the direct binding partners of this compound, thus validating computationally predicted targets like APC and discovering entirely new ones. nih.gov This would provide definitive evidence of its mechanism of action and could uncover new biological roles for this fascinating natural product.

Q & A

Q. What ethical guidelines apply to in vivo studies evaluating this compound’s toxicity?

- Methodology :

- Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report humane endpoints, and include histopathology data .

- For human-derived cell lines, document IRB approval and informed consent procedures .

Q. Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.